2-phenoxy-N-(4-phenylbutan-2-yl)propanamide is a chemical compound that belongs to the class of amides. This compound features a phenoxy group and a propanamide structure, which contributes to its potential biological activity. It is synthesized through various methods that involve coupling reactions, typically utilizing commercially available precursors.
The compound can be derived from the reaction of 4-phenylbutan-2-amine with appropriate acylating agents, leading to the formation of the propanamide linkage. The synthesis is often optimized for yield and purity in both laboratory and industrial settings.
This compound can be classified under:
The synthesis of 2-phenoxy-N-(4-phenylbutan-2-yl)propanamide typically involves several key steps:
The synthesis may involve coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reactions are typically monitored using thin-layer chromatography.
The molecular formula for 2-phenoxy-N-(4-phenylbutan-2-yl)propanamide is . Its structure includes:
Property | Value |
---|---|
Molecular Weight | 409.5 g/mol |
IUPAC Name | 2-phenoxy-N-(4-phenylbutan-2-yl)propanamide |
InChI Key | OPIMDDMHXBAJMF-UHFFFAOYSA-N |
Canonical SMILES | CC(CCC1=CC=CC=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
The compound can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-phenoxy-N-(4-phenylbutan-2-yl)propanamide involves its interaction with biological targets, which may include:
The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic phenolic components. Its melting point and boiling point would need experimental determination for precise values.
Key chemical properties include:
The scientific uses of 2-phenoxy-N-(4-phenylbutan-2-yl)propanamide may include:
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: